molecular formula C10H20O2 B3025993 Decanoic-2,2-D2 acid

Decanoic-2,2-D2 acid

Cat. No.: B3025993
M. Wt: 174.28 g/mol
InChI Key: GHVNFZFCNZKVNT-KNXIQCGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoic Acid-d2, also known as deuterated decanoic acid, is a stable isotope-labeled compound where two hydrogen atoms in decanoic acid are replaced with deuterium. Decanoic acid, commonly referred to as capric acid, is a saturated fatty acid with the chemical formula C10H20O2. The deuterated form, Decanoic Acid-d2, is used primarily in scientific research as a tracer in metabolic studies and for quantification purposes .

Biochemical Analysis

Biochemical Properties

Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic Acid-d2 can be synthesized through the deuteration of decanoic acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where decanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Decanoic Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Decanoic Acid-d2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decanoic Acid-d2 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

    Octanoic Acid-d2: Another deuterated fatty acid with similar properties but shorter carbon chain.

    Dodecanoic Acid-d2: A deuterated fatty acid with a longer carbon chain.

    Hexanoic Acid-d2: A shorter-chain deuterated fatty acid.

Uniqueness: Decanoic Acid-d2 is unique due to its specific chain length, which makes it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system. Its role as an AMPA receptor inhibitor and its potential therapeutic applications in epilepsy and other neurological disorders set it apart from other deuterated fatty acids .

Properties

IUPAC Name

2,2-dideuteriodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-KNXIQCGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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